3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[5,4-b]pyridine moiety, which is a fused heterocyclic system, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
Some representatives of the thiazolo[4,5-b]pyridines class have been reported as histamine h3 receptor antagonists . This suggests that the compound might interact with its targets, leading to changes in cellular functions.
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
The compound 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with the enzyme PI3K, showing potent inhibitory activity . The sulfonamide functionality of the compound was found to be important for PI3Kα inhibitory activity .
Cellular Effects
This compound, through its inhibition of PI3K, can influence various cellular processes. By inhibiting PI3K, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to the kinase domain of PI3K, leading to its inhibition . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Preparation Methods
The synthesis of 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:
Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of a thiazole ring to a pyridine derivative under specific conditions.
Introduction of the benzenesulfonamide group: This step involves the reaction of the thiazolo[5,4-b]pyridine intermediate with a sulfonamide reagent, such as benzenesulfonyl chloride, under basic conditions.
Methylation: The final step involves the methylation of the compound to introduce the 3-methyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
2-chloro-4-florophenyl sulfonamide: This compound also shows potent PI3K inhibitory activity but differs in its substitution pattern, which affects its potency and selectivity.
5-chlorothiophene-2-sulfonamide: Another potent PI3K inhibitor with a different heterocyclic core, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiazolo[5,4-b]pyridine and benzenesulfonamide moieties, which contribute to its distinct biological properties .
Properties
IUPAC Name |
3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-13-5-2-8-16(11-13)26(23,24)22-15-7-3-6-14(12-15)18-21-17-9-4-10-20-19(17)25-18/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGXTXQTXHNFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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